![molecular formula C21H38ClNS B14450378 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 76652-34-1](/img/structure/B14450378.png)
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C₂₁H₃₈ClNS It is a quaternary ammonium salt, characterized by the presence of a pyridinium ion substituted with a methyl group and a tetradecylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride typically involves the quaternization of 3-methylpyridine with a suitable alkylating agent. One common method is the reaction of 3-methylpyridine with tetradecylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetradecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Metathesis reactions can be carried out using silver nitrate or sodium tetrafluoroborate in aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Methylpyridine.
Substitution: Various pyridinium salts with different anions.
科学的研究の応用
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as a drug delivery agent due to its ability to form micelles and enhance solubility of hydrophobic drugs.
Industry: Employed in the formulation of surfactants and detergents due to its amphiphilic nature.
作用機序
The mechanism of action of 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with biological membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes. Additionally, its ability to form micelles aids in the solubilization and delivery of hydrophobic drugs, enhancing their bioavailability .
類似化合物との比較
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium salt with similar structural features but lacking the long alkyl chain.
N-Methylpyridinium chloride: Another quaternary ammonium salt with a methyl group on the nitrogen atom of the pyridine ring.
Uniqueness
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of the long tetradecylsulfanyl chain, which imparts amphiphilic properties. This makes it particularly effective as a surfactant and in forming micelles for drug delivery applications.
特性
| 76652-34-1 | |
分子式 |
C21H38ClNS |
分子量 |
372.1 g/mol |
IUPAC名 |
3-methyl-1-(tetradecylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C21H38NS.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-23-20-22-17-15-16-21(2)19-22;/h15-17,19H,3-14,18,20H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
RUPXIFBELOULHT-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCSC[N+]1=CC=CC(=C1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


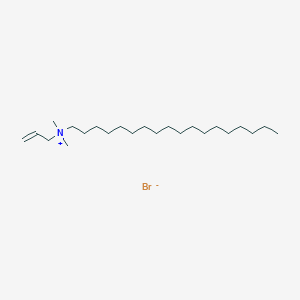

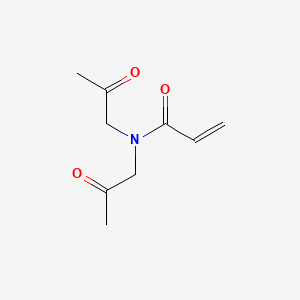



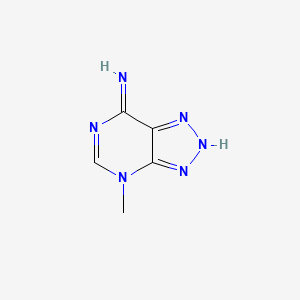
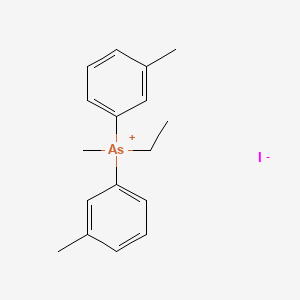
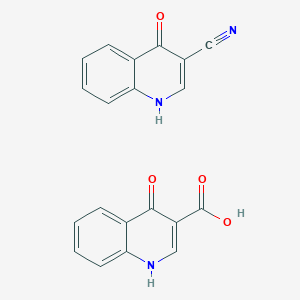
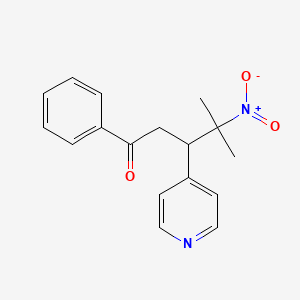
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
